molecular formula C16H12N6 B1461961 [4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine CAS No. 1204296-57-0

[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

Cat. No.: B1461961
CAS No.: 1204296-57-0
M. Wt: 288.31 g/mol
InChI Key: PRWXIQQGRRFOON-UHFFFAOYSA-N
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Description

[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine: is a heterocyclic compound that features a unique structure combining pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine typically involves the formation of the triazole and pyridazine rings followed by their fusion with the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under reflux conditions . The reaction is often catalyzed by acids or bases and may require the use of solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities.

Biology: In biological research, the compound is studied for its interactions with various biomolecules, including enzymes and receptors, which can lead to the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and anti-inflammatory properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of [4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: What sets [4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine apart is its unique combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-13-3-1-11(2-4-13)14-5-6-15-19-20-16(22(15)21-14)12-7-9-18-10-8-12/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWXIQQGRRFOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
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[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
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[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
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[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
Reactant of Route 5
[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
Reactant of Route 6
[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

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